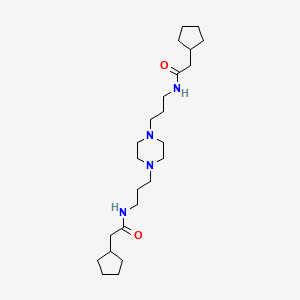
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide): is a synthetic organic compound characterized by the presence of a piperazine ring linked to two cyclopentylacetamide groups via a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of piperazine with 1,3-dibromopropane to form N,N’-bis(3-bromopropyl)piperazine.
Amidation Reaction: The intermediate is then reacted with cyclopentylacetamide in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases like triethylamine or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent recycling to enhance efficiency and reduce costs.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, potassium carbonate.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Amines derived from the reduction of amide groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain diseases, including cancer and neurological disorders, due to their ability to modulate specific molecular pathways.
Industry
In the industrial sector, N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Wirkmechanismus
The mechanism of action of N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(3-aminopropyl)piperazine: Similar in structure but with amine groups instead of amides.
N,N’-bis(3-bromopropyl)piperazine: An intermediate in the synthesis of the target compound.
Cyclopentylacetamide: A simpler analogue lacking the piperazine and propane linkage.
Uniqueness
N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-cyclopentylacetamide) is unique due to its combination of a piperazine ring with cyclopentylacetamide groups, providing a distinct set of chemical and biological properties. This structure allows for versatile applications across various fields, distinguishing it from simpler analogues.
Eigenschaften
Molekularformel |
C24H44N4O2 |
|---|---|
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2-cyclopentyl-N-[3-[4-[3-[(2-cyclopentylacetyl)amino]propyl]piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C24H44N4O2/c29-23(19-21-7-1-2-8-21)25-11-5-13-27-15-17-28(18-16-27)14-6-12-26-24(30)20-22-9-3-4-10-22/h21-22H,1-20H2,(H,25,29)(H,26,30) |
InChI-Schlüssel |
MICCFIPNOGBTML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC(=O)NCCCN2CCN(CC2)CCCNC(=O)CC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B10977883.png)
![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B10977892.png)

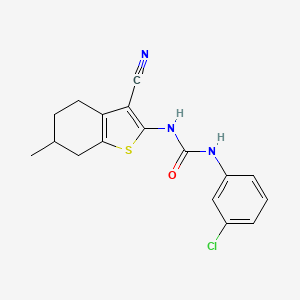
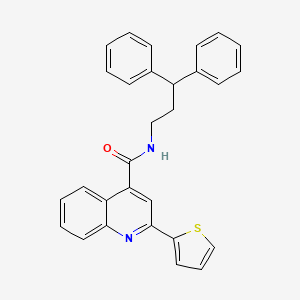
![2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B10977900.png)
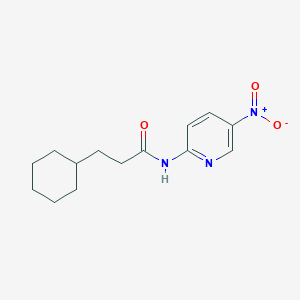
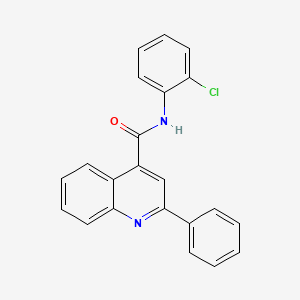
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10977912.png)
![2-[(Cyclopentylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977914.png)
![Propan-2-yl 6-methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10977915.png)
![2-Ethyl-N-[2-(2-ethylbutanamido)-5-methylphenyl]butanamide](/img/structure/B10977929.png)

![5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B10977968.png)